molecular formula C18H21N3OS B2577534 (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1105230-11-2

(Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2577534
CAS RN: 1105230-11-2
M. Wt: 327.45
InChI Key: MEQLKLSBLZGPON-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ET-1 and is a member of the thiadiazole family of compounds. ET-1 has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Compounds similar to the specified chemical, particularly those incorporating the 1,3,4-thiadiazole moiety, have been found to exhibit significant antimicrobial and antituberculosis activity. A study involving the design, synthesis, and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated promising activity against Mycobacterium tuberculosis (MTB) and Mycobacterium smegmatis (MS), with certain compounds showing significant inhibition of MTB DNA gyrase and MS GyrB ATPase assay, indicating their potential as antituberculosis agents (V. U. Jeankumar et al., 2013).

Antifungal and Antibacterial Agents

Another study focused on the synthesis of new pyrazolyl-2, 4-thiazolidinediones, revealing their potent antimicrobial properties. These compounds were evaluated for their in vitro antibacterial and antifungal activity, showing effectiveness particularly against Gram-positive bacteria and notable antifungal activity, thus highlighting their therapeutic potential in treating infectious diseases (D. K. Aneja et al., 2011).

Anti-Cancer Activity

Research into thiadiazole derivatives has also uncovered their potential in cancer therapy. For instance, certain piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been synthesized and evaluated for their anti-arrhythmic activity, which indirectly supports their potential utility in developing anti-cancer therapies (H. Abdel‐Aziz et al., 2009).

DNA Binding Studies

Compounds containing the 1,3,4-thiadiazole moiety have been studied for their DNA-binding properties, essential for the development of novel anticancer drugs. A study involving 1,3,4-thiadiazole derivatives of ibuprofen and ciprofloxacin showed significant binding to DNA, suggesting their potential as anticancer agents through interactions with DNA (S. I. Farooqi et al., 2018).

properties

IUPAC Name

(Z)-1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-2-16-19-20-18(23-16)15-10-12-21(13-11-15)17(22)9-8-14-6-4-3-5-7-14/h3-9,15H,2,10-13H2,1H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQLKLSBLZGPON-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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